molecular formula C3H3FO3 B053678 4-Fluoro-1,3-dioxolan-2-one CAS No. 114435-02-8

4-Fluoro-1,3-dioxolan-2-one

Cat. No.: B053678
CAS No.: 114435-02-8
M. Wt: 106.05 g/mol
InChI Key: SBLRHMKNNHXPHG-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H3FO3. It is a fluorinated derivative of ethylene carbonate and is commonly used as an additive in lithium-ion batteries. This compound is known for its ability to enhance the performance and stability of batteries by forming a stable solid electrolyte interphase (SEI) layer on the anode surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-1,3-dioxolan-2-one can be synthesized through the direct fluorination of ethylene carbonate. The process involves dissolving ethylene carbonate in an organic solvent and introducing fluorine gas or a fluorine-containing gas mixture into the solution at a controlled temperature range of 15 to 45°C . This reaction is highly exothermic, so it is essential to maintain the temperature within adjustable limits to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of ethylene carbonate with elemental fluorine. The reaction is carried out in a reaction vessel with 3-20% by weight of this compound as a solvent for ethylene carbonate. The fluorine gas is introduced into the solution at a temperature of 15 to 45°C .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Reduction Reactions: Reduced derivatives with different functional groups.

    Oxidation Reactions: Oxidized products with higher oxidation states.

Scientific Research Applications

4-Fluoro-1,3-dioxolan-2-one has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 4-fluoro-1,3-dioxolan-2-one in lithium-ion batteries involves the formation of a stable solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The compound interacts with the anode material, forming a thin, smooth, and stable SEI layer that is insoluble in the electrolyte .

Comparison with Similar Compounds

    Ethylene Carbonate: A non-fluorinated analog used in battery electrolytes.

    Propylene Carbonate: Another carbonate compound used in similar applications.

    Vinylene Carbonate: A related compound with different chemical properties.

Uniqueness of 4-Fluoro-1,3-dioxolan-2-one: this compound is unique due to its fluorinated structure, which enhances its chemical stability and performance in battery applications. The presence of the fluorine atom increases the polarity of the compound, making it more effective in forming a stable SEI layer compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-fluoro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRHMKNNHXPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888867
Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Molecular Weight

106.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Dioxolan-2-one, 4-fluoro-
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CAS No.

114435-02-8
Record name Fluoroethylene carbonate
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URL https://commonchemistry.cas.org/detail?cas_rn=114435-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Record name 4-Fluoro-1,3-dioxolan-2-one
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Record name 1,3-Dioxolan-2-one, 4-fluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Besides its role as a synthetic intermediate, what other applications has 4-fluoro-1,3-dioxolan-2-one found?

A: this compound is a key component in a novel electrolyte formulation for lithium-ion batteries. [] This electrolyte exhibits excellent compatibility with lithium-ion battery electrode materials and demonstrates superior thermal stability compared to conventional lithium hexafluorophosphate (LiPF6) electrolytes. [] This application highlights the potential of this compound in advanced energy storage technologies.

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